molecular formula C41H70O13 B600424 Ginsenoside F3 CAS No. 62025-50-7

Ginsenoside F3

Cat. No. B600424
CAS RN: 62025-50-7
M. Wt: 770.99
InChI Key:
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Description

Ginsenoside F3 is a triterpene saponin originally found in species of Panax . It belongs to the class of organic compounds known as triterpene saponins . Ginsenoside F3 exhibits immunostimulatory activity, stimulating the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ, and decreasing levels of IL-4 and IL-10 .


Molecular Structure Analysis

Ginsenoside F3 has a molecular formula of C41H70O13 . Its average mass is 770.987 Da and its monoisotopic mass is 770.481628 Da .


Physical And Chemical Properties Analysis

Ginsenoside F3 is a white to off-white powder . It is soluble in water and alcohol .

Scientific Research Applications

Immunostimulatory Activity

Ginsenoside F3 exhibits immunostimulatory activity. It stimulates the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ and decreasing levels of IL-4 and IL-10 .

Isolation and Purification

Ginsenoside F3 can be isolated and purified from crude extracts of flower buds of Panax ginseng. This process was investigated using reversed-phase high-performance liquid chromatography (RP-HPLC) for the first time .

Quantification

The quantification of Ginsenoside F3 is also possible. In one study, Ginsenoside F3 was found to be 5.13 mg in 1 g of flower buds of Panax ginseng .

Role in Herbal Medicine

Ginsenoside F3 is a key component of Panax ginseng, a famous herbal root in China. This herb has been used as a tonic and for the treatment of various diseases .

Potential in Treating Diseases

Rare ginsenosides, including Ginsenoside F3, have potential in treating various diseases including cancer and cardiovascular ailments .

Biosynthesis and Metabolic Engineering

Advances in the biosynthesis and metabolic engineering of rare ginsenosides like Ginsenoside F3 are being made. These compounds play a key role in determining the diversity of triterpenoids .

Future Directions

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and regulation of ginsenosides like Ginsenoside F3 .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,38+,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVLGWTJSLQIG-ABNMXWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317419
Record name Ginsenoside F3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside F3

CAS RN

62025-50-7
Record name Ginsenoside F3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62025-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside F3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that Ginsenoside F3 may possess immunoenhancing properties. In studies using murine spleen cells, Ginsenoside F3 demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, Ginsenoside F3 appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of Ginsenoside F3 within the Panax ginseng plant?

A3: Ginsenoside F3 is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their Ginsenoside F3 content.

Q3: Are there any structural analogs of Ginsenoside F3 with known biological activity?

A4: Yes, Ginsenoside F3 belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of Ginsenoside F3 in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying Ginsenoside F3 along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

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